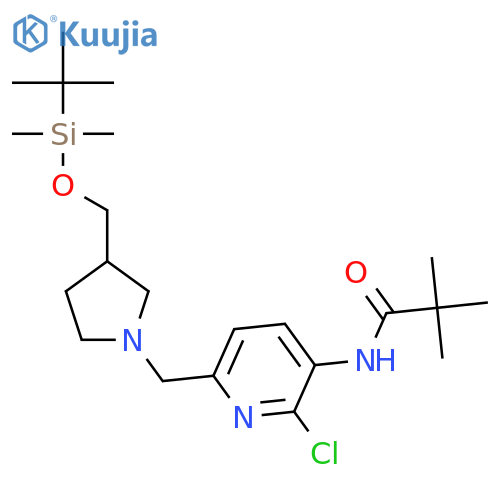

Cas no 1203499-53-9 (N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide)

1203499-53-9 structure

商品名:N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

CAS番号:1203499-53-9

MF:C22H38ClN3O2Si

メガワット:440.094525814056

MDL:MFCD13176631

CID:1078543

PubChem ID:46737898

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 化学的及び物理的性質

名前と識別子

-

- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro lidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

- MFCD13176631

- N-[6-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]methyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide

- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

- 1203499-53-9

- N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide

- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide, AldrichCPR

- AKOS015837891

- N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

-

- MDL: MFCD13176631

- インチ: InChI=1S/C22H38ClN3O2Si/c1-21(2,3)20(27)25-18-10-9-17(24-19(18)23)14-26-12-11-16(13-26)15-28-29(7,8)22(4,5)6/h9-10,16H,11-15H2,1-8H3,(H,25,27)

- InChIKey: WJGLSNQVINZTRA-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C(NC1=C(N=C(CN2CCC(CO[Si](C)(C(C)(C)C)C)C2)C=C1)Cl)=O)C

計算された属性

- せいみつぶんしりょう: 439.2421817g/mol

- どういたいしつりょう: 439.2421817g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 9

- 複雑さ: 559

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 054048-100mg |

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro |

1203499-53-9 | 100mg |

$237.00 | 2021-06-27 | ||

| abcr | AB263300-1g |

N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide; . |

1203499-53-9 | 1g |

€891.00 | 2025-02-16 | ||

| TRC | B943003-50mg |

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |

1203499-53-9 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Chemenu | CM205793-1g |

N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |

1203499-53-9 | 95% | 1g |

$853 | 2023-03-07 | |

| TRC | B943003-100mg |

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |

1203499-53-9 | 100mg |

$ 250.00 | 2022-06-06 | ||

| TRC | B943003-10mg |

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |

1203499-53-9 | 10mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB263300-1 g |

N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide |

1203499-53-9 | 1 g |

€891.00 | 2023-07-20 | ||

| Matrix Scientific | 054048-500mg |

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro |

1203499-53-9 | 500mg |

$520.00 | 2021-06-27 | ||

| Ambeed | A311227-1g |

N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |

1203499-53-9 | 95+% | 1g |

$912.0 | 2024-04-25 |

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

1203499-53-9 (N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 55290-64-7(Dimethipin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1203499-53-9)N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

清らかである:99%

はかる:1g

価格 ($):821.0